molecular formula C7H4BrClO2 B8054022 3-Bromo-4-chloro-5-hydroxybenzaldehyde

3-Bromo-4-chloro-5-hydroxybenzaldehyde

Cat. No.: B8054022
M. Wt: 235.46 g/mol
InChI Key: HGFFNDWDDOQERE-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and hydroxyl functional groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-chloro-5-hydroxybenzaldehyde can be synthesized through several methods. One common route involves the bromination and chlorination of 4-hydroxybenzaldehyde. The reaction typically uses bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are carefully controlled to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-4-chloro-5-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biochemical effects. The presence of bromine, chlorine, and hydroxyl groups allows the compound to participate in diverse chemical interactions, influencing its activity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-5-hydroxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. This combination of functional groups allows for versatile reactivity and makes the compound valuable in various synthetic applications .

Properties

IUPAC Name

3-bromo-4-chloro-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFFNDWDDOQERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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